Bacitracin B2 Bacitracin B2 Bacitracin is comprised of numerous antimicrobial peptide fractions. Notable fractions include A, A1, B, B1, B2, C, D, E, F, G, and X. Standard grade bacitracin (B002) is a mixture of these fractions. Bacitracin A is the most active and potent peptide fraction in bacitracin and is very similar to its bacitracin B counterpart.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0197730
InChI:
SMILES:
Molecular Formula: C65H101N17O16S
Molecular Weight: 1408.69 g/mol

Bacitracin B2

CAS No.:

Cat. No.: VC0197730

Molecular Formula: C65H101N17O16S

Molecular Weight: 1408.69 g/mol

* For research use only. Not for human or veterinary use.

Bacitracin B2 -

Specification

Molecular Formula C65H101N17O16S
Molecular Weight 1408.69 g/mol
Appearance Beige or white powder

Introduction

Chemical Structure and Properties

Molecular Structure of Bacitracin B2 Derivatives

Based on the available search results, specific derivatives of Bacitracin B2 have been characterized and registered in chemical databases. The molecular structure of Bacitracin B2 is related to other bacitracin variants, particularly Bacitracin B1, which is designated as its parent compound .

Physicochemical Properties

The following table summarizes key physicochemical properties of Bacitracin B2 derivatives:

PropertyBacitracin B2 methylenedisalicylateBacitracin B2 methylenedisalicylate sodium
PubChem CID73416450122706856
Molecular FormulaC80H113N17O22SC80H110N17NaO22S-2
Molecular Weight1696.9 g/mol1716.9 g/mol
Parent CompoundBacitracin B1 (CID 73415843)Bacitracin B1 (CID 73415843)
Component CompoundsBenzoic acid, 3,3'-methylenebis(6-hydroxy-)Benzoic acid, 3,3'-methylenebis(6-hydroxy-)
Creation Date in Database2014-04-092016-12-16
Last Modification Date2025-04-052025-04-05

These data demonstrate that Bacitracin B2 derivatives possess complex molecular structures with high molecular weights characteristic of polypeptide antibiotics .

Biosynthesis of Bacitracin B2

Biosynthetic Pathway

Bacitracin B2, like other bacitracin variants, is synthesized through non-ribosomal peptide synthetases (NRPS) in Bacillus species, particularly Bacillus licheniformis and Bacillus subtilis . This complex biosynthetic process involves specialized enzymatic machinery that assembles the peptide without requiring an RNA template.

The biosynthesis of bacitracins involves the incorporation of 11 specific amino acids as precursors . These amino acids are activated and assembled by the NRPS complex to form the characteristic structure of bacitracin peptides.

Genetic Basis of Synthesis

The genetic determinants for bacitracin synthesis comprise the bacTABC gene cluster, with specific functions assigned to each component :

GeneFunction
bacTRegulatory functions (specific role not detailed in search results)
bacAActivates and polymerizes five amino acids (Ile, Cys, Leu, D-Glu, and Ile) at the bacitracin tail
bacBResponsible for activating and polymerizing amino acids in the heptapeptide loop structure
bacCComplements bacB in activating and polymerizing amino acids in the heptapeptide loop

This genetic organization represents a specialized biosynthetic system that enables the production of the complex bacitracin structures, including Bacitracin B2 .

Production Optimization

Recent research has focused on enhancing bacitracin production through genetic engineering approaches. Studies have demonstrated that branch-chain amino acids (BCAAs), particularly isoleucine (Ile) and leucine (Leu), act as limiting precursors for bacitracin synthesis .

Significant improvements in bacitracin production have been achieved through various genetic engineering strategies:

StrategyResultReference
Overexpression of feedback-resistant acetolactate synthase (IlvBN^fbr), 2-isopropylmalate synthetase (LeuA^fbr), and BCAA aminotransferase (YbgE)18.32% increase in bacitracin yield
Overexpression of BCAA permeases YvbW and BraBImproved intracellular BCAA accumulation and enhanced bacitracin yields
Deletion of leucine-responsive family regulator lrpC36.52% increase in bacitracin yield with reduced byproduct formation

These findings highlight the potential for significant improvements in the production of bacitracin compounds, including Bacitracin B2, through targeted genetic modifications that enhance precursor supply .

Pharmacological Properties

Dependency on Metal Ions

Clinical Applications

Therapeutic Uses

Based on the available search results, bacitracin has several established clinical applications:

ApplicationDetails
Topical TreatmentUsed for acute and chronic localized skin infections
Parenteral UseOccasionally administered intramuscularly for infantile streptococcal pneumonia and empyema
Combination ProductsFormulated with neomycin and polymyxin B for over-the-counter use
Combination with CorticosteroidsCombined with neomycin, polymyxin B, and hydrocortisone for treating corticosteroid-responsive dermatoses with secondary infection

These applications apply to bacitracin as a complex mixture rather than to Bacitracin B2 specifically .

Research Developments

Structural Modifications for Enhanced Activity

Recent research has focused on developing modified bacitracin variants with enhanced antimicrobial properties. Studies have investigated replacing specific amino acids in the bacitracin structure with more hydrophobic alternatives, resulting in analogues with significantly enhanced antibacterial potency .

For example, replacing leucine at position 3 (Leu3), isoleucine at position 5 (Ile5), and isoleucine at position 8 (Ile8) with L-2-aminodecanoic acid has yielded bacitracin analogues with up to 256-fold increases in activity against certain bacterial strains compared to the parent molecule . While these modifications were specifically applied to Bacitracin A rather than Bacitracin B2, they demonstrate the potential for structural modifications to enhance the antimicrobial properties of bacitracin variants.

Novel Approaches to Address Antibiotic Resistance

A particularly promising aspect of recent bacitracin research is the finding that modified bacitracin variants exhibit enhanced activity against antibiotic-resistant bacteria, including vancomycin-resistant strains . This suggests that bacitracin derivatives, potentially including modified versions of Bacitracin B2, could play a role in addressing the growing challenge of antimicrobial resistance.

Production Optimization Through Genetic Engineering

As detailed in section 2.3, significant advances have been made in optimizing bacitracin production through genetic engineering approaches. These developments could lead to more efficient and cost-effective production of bacitracin compounds, including Bacitracin B2, potentially expanding their availability for clinical applications .

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